molecular formula C22H24ClF3N2O2 B11014168 4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one

4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one

Cat. No.: B11014168
M. Wt: 440.9 g/mol
InChI Key: QZFLMMDOIOJKKH-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-butanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenoxy group, a trifluoromethyl-substituted phenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-butanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with 1-bromo-4-(3-trifluoromethylphenyl)piperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with butanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-butanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-butanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-butanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-butanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24ClF3N2O2

Molecular Weight

440.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C22H24ClF3N2O2/c1-16-14-18(23)7-8-20(16)30-13-3-6-21(29)28-11-9-27(10-12-28)19-5-2-4-17(15-19)22(24,25)26/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3

InChI Key

QZFLMMDOIOJKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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